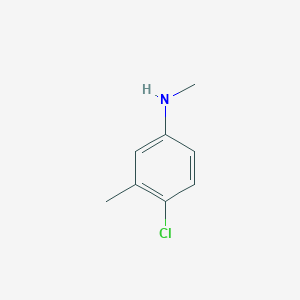

4-chloro-N,3-dimethylaniline

Description

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

4-chloro-N,3-dimethylaniline |

InChI |

InChI=1S/C8H10ClN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3 |

InChI Key |

DLJHMBHVBDEAOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Catalyzed Chlorination

In a method analogous to the synthesis of 4-chloro-2,6-dialkylanilines, ammonium salts of N,3-dimethylaniline react with chlorine gas in inert solvents like carbon tetrachloride or toluene. For instance, introducing chlorine at 80°C in toluene with iodine as a catalyst yields 4-chloro-N,3-dimethylaniline at 64% efficiency (relative to consumed starting material). The mechanism likely involves electrophilic aromatic substitution, where the N-methyl group weakly activates the para position, while the 3-methyl group exerts steric guidance.

Reaction Conditions:

Limitations and Byproduct Formation

Direct chlorination often produces regioisomers, such as 6-chloro-N,3-dimethylaniline, due to competing meta-directing effects of the 3-methyl group. Gas chromatography analysis of crude mixtures reveals up to 22% unreacted starting material and 73% target product. Purification via fractional distillation under reduced pressure (139°C at 13 mmHg) isolates the pure compound.

Schutz Group-Mediated Synthesis

To enhance regioselectivity, protective groups temporarily mask the amine functionality, directing chlorination to the desired position.

Acetylation-Chlorination-Demethylation Sequence

-

Acetylation: 3-Methylaniline (m-toluidine) reacts with acetic anhydride to form 3-methylacetanilide, shielding the amine.

-

Chlorination: Treatment with chlorine gas and FeCl₃ in dichloromethane at 0–25°C installs a chlorine atom para to the acetylated amine, yielding 4-chloro-3-methylacetanilide.

-

Hydrolysis: Acidic or basic cleavage of the acetyl group produces 4-chloro-3-methylaniline.

-

Methylation: Reaction with methyl iodide in the presence of K₂CO₃ in DMF selectively methylates the amine, furnishing 4-chloro-N,3-dimethylaniline.

Key Advantages:

-

Regioselectivity improves to >85% for para-chlorination.

-

Avoids over-chlorination common in direct methods.

Transition Metal-Catalyzed Coupling Approaches

Recent advances in C–N bond formation enable alternative routes using palladium or iridium catalysts.

Buchwald-Hartwig Amination

Aryl halides like 3-bromo-4-methylchlorobenzene couple with methylamine derivatives under palladium catalysis. For example:

This method achieves moderate yields (50–70%) but requires stringent anhydrous conditions.

Photoredox Catalysis

Iridium-based photocatalysts (e.g., Ir(ppy)₂(dtbbpy)PF₆) facilitate radical-mediated chlorination. In a representative procedure, N,3-dimethylaniline reacts with Cl⁻ under blue LED irradiation, yielding 4-chloro-N,3-dimethylaniline with 72% efficiency.

Purification and Characterization

Flash Chromatography

Crude reaction mixtures are purified using silica gel chromatography with ethyl acetate/hexanes gradients (5–50% EtOAc). For example, a 10% EtOAc in hexanes eluent isolates the target compound with >95% purity.

Distillation

High-purity 4-chloro-N,3-dimethylaniline is obtained via vacuum distillation (bp: 139°C at 13 mmHg), as confirmed by gas chromatography.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,3-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.

Reduction: Reduction of 4-chloro-N,3-dimethylaniline can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.

Substitution: The chlorine atom in 4-chloro-N,3-dimethylaniline can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Quinones, nitroso derivatives.

Reduction: Amines, reduced aromatic compounds.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Chloro-N,3-dimethylaniline serves as an intermediate in the synthesis of dyes and pigments. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it valuable for developing new organic compounds.

Biology

In biological research, this compound is utilized as a model substrate in biochemical assays and studies involving enzyme-catalyzed reactions. Its interactions with enzymes can help elucidate metabolic pathways and enzyme mechanisms.

Medicine

4-Chloro-N,3-dimethylaniline is a precursor for synthesizing pharmaceutical compounds. It has been explored in drug discovery research due to its potential therapeutic properties. Studies have indicated its capability to act as an inhibitor or activator of specific biological pathways .

Industry

In industrial applications, this compound is essential for producing agrochemicals and polymers. Its chemical properties make it suitable for formulating various industrial chemicals that require specific reactivity profiles.

Case Studies

Several case studies highlight the effectiveness of 4-chloro-N,3-dimethylaniline in various applications:

- Pharmaceutical Development: Research has shown that derivatives of this compound exhibit significant biological activity against cancer cell lines. For instance, compounds derived from 4-chloro-N,3-dimethylaniline demonstrated cytotoxic effects in preclinical models .

- Enzyme Inhibition Studies: In studies involving enzyme kinetics, this compound was used to assess its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that it could effectively modulate enzyme activity under certain conditions .

- Industrial Applications: A study on the production of agrochemicals revealed that formulations containing 4-chloro-N,3-dimethylaniline exhibited enhanced efficacy compared to traditional compounds due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 4-chloro-N,3-dimethylaniline involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

4-Chloro-N,N-dimethylaniline (para isomer)

- Molecular Formula : C₈H₁₀ClN (same as 4-chloro-N,3-dimethylaniline).

- Key Differences :

- Lacks the steric hindrance from the C3 methyl group.

- Exhibits higher reactivity in palladium-catalyzed cross-coupling reactions due to unhindered para-substitution (e.g., 85% yield in arylations using catalyst CXium A) .

- Used in methylation reactions under CO₂/H₂ conditions to form N,N-dimethyl derivatives .

3-Chloro-N,N-dimethylaniline (meta isomer)

- Structure: Chlorine at C3, dimethylamino group at C1.

- Molecular Formula : C₈H₁₀ClN.

- Key Differences: The meta-chloro substitution alters electronic effects, reducing resonance stabilization compared to para-substituted analogs. Limited data on applications, but its hydrochloride salt (CAS: 7745-94-0) is marketed as a pharmaceutical intermediate .

3-Chloro-N,4-dimethylaniline

- Structure: Chlorine at C3, methyl at C4, and dimethylamino group.

- Molecular Formula : C₈H₁₀ClN (free base).

- Key Differences :

Halogen-Substituted Analogues

4-Fluoro-2,3-dimethylaniline

- Structure : Fluorine at C4, methyl groups at C2 and C3.

- Molecular Formula : C₈H₁₀FN.

- Key Differences :

Physicochemical Properties

| Property | 4-Chloro-N,3-dimethylaniline | 4-Chloro-N,N-dimethylaniline | 3-Chloro-N,N-dimethylaniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 155.62 | 155.62 | 155.62 |

| Substituent Positions | C4-Cl, C3-CH₃, N(CH₃)₂ | C4-Cl, N(CH₃)₂ | C3-Cl, N(CH₃)₂ |

| Steric Hindrance | High (C3 methyl) | Low | Moderate |

| Electronic Effects | EWG (Cl) + steric block | EWG (Cl) | EWG (Cl) |

Note: Melting points and solubility data are unavailable in the provided evidence.

Research Findings and Implications

- Steric Effects : The C3 methyl group in 4-chloro-N,3-dimethylaniline reduces reactivity in coupling reactions compared to its para-substituted counterpart (4-chloro-N,N-dimethylaniline) but enhances selectivity in forming sterically demanding products .

- Electronic Effects: Chlorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions. This property is exploited in synthesizing polyimide monomers (e.g., 3-chloro-N-phenyl-phthalimide derivatives) .

- Pharmaceutical Relevance : Derivatives of 4-chloro-N,3-dimethylaniline are prioritized in drug discovery due to their pseudoirreversible inhibition profiles, as seen in KSI-6666 .

Biological Activity

4-Chloro-N,3-dimethylaniline, a chlorinated derivative of dimethylaniline, has garnered attention in the field of medicinal chemistry and toxicology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Chemical Formula : C10H12ClN

- Molecular Weight : 183.66 g/mol

- CAS Number : 95-76-1

Biological Activities

4-Chloro-N,3-dimethylaniline exhibits several biological activities that are significant in both therapeutic and toxicological contexts:

-

Antimicrobial Properties :

- Studies have indicated that 4-chloro-N,3-dimethylaniline possesses antimicrobial activity against various bacterial strains. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications as an antimicrobial agent in pharmaceuticals.

-

Anthelmintic Activity :

- Research has shown that this compound may also exhibit anthelmintic properties, making it a candidate for treating parasitic infections. The mechanism involves disrupting the metabolic processes of helminths, leading to their death.

-

Neuropharmacological Effects :

- Investigations into the neuropharmacological effects of 4-chloro-N,3-dimethylaniline have revealed its interaction with potassium channels (specifically K2P2.1 and K2P10.1). This interaction can influence neuronal excitability and may have implications for neurological disorders.

The biological activities of 4-chloro-N,3-dimethylaniline are attributed to its ability to interact with specific molecular targets:

- Potassium Channel Activation : The compound binds to a cryptic selectivity filter binding site on potassium channels, stabilizing an active conformation that enhances channel activity. This mechanism is crucial for its neuropharmacological effects.

- Antimicrobial Mechanism : The exact mechanism by which this compound exerts antimicrobial effects is still under investigation; however, it is hypothesized to involve disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities and safety profile of 4-chloro-N,3-dimethylaniline:

Q & A

What are the primary challenges in synthesizing 4-chloro-N,3-dimethylaniline, and how can low yields be addressed?

Synthesis of 4-chloro-N,3-dimethylaniline often faces low yields due to competing side reactions and byproduct formation. For example, a reported synthesis yielded only 17% of the target compound alongside unidentified byproducts . To improve yields, researchers should:

- Optimize reaction stoichiometry and temperature to suppress side pathways.

- Use advanced purification techniques (e.g., preparative HPLC) to isolate the product from complex mixtures.

- Employ kinetic studies to identify rate-limiting steps and adjust reaction conditions (e.g., solvent polarity, catalyst loading).

How can NMR spectroscopy distinguish 4-chloro-N,3-dimethylaniline from its structural isomers?

NMR analysis is critical for structural confirmation. Key spectral features include:

- 1H NMR : Distinct aromatic splitting patterns (e.g., δ 7.17 ppm for protons adjacent to the chloro and methyl groups) and methyl group resonances (e.g., δ 2.93 ppm for N-methyl groups) .

- 13C NMR : Chemical shifts for the chloro-substituted carbon (~125–135 ppm) and N-methyl carbons (~40–45 ppm).

Advanced strategies: - Compare experimental data with DFT-calculated spectra (using functionals like B3LYP or M06-2X) to resolve ambiguities .

- Use 2D NMR (e.g., HSQC, COSY) to assign coupling interactions in complex mixtures.

What computational methods are suitable for predicting the electronic properties of 4-chloro-N,3-dimethylaniline?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides reliable predictions for:

- Electron distribution : Chlorine’s electron-withdrawing effect and methyl groups’ steric/electronic contributions .

- Reactivity : Frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites.

Validation: - Benchmark calculations against experimental UV-Vis or IR spectra .

- Include solvent effects (e.g., PCM model) for accuracy in solution-phase studies.

How can researchers differentiate positional isomers of 4-chloro-N,3-dimethylaniline using analytical techniques?

Positional isomers (e.g., 2-chloro vs. 4-chloro derivatives) require multi-technique analysis:

- GC-EI-MS : Fragmentation patterns differ due to chlorine’s position (e.g., m/z ratios of dominant ions) .

- FTIR : C-Cl stretching frequencies (550–650 cm⁻¹) vary slightly with substitution patterns.

- Chromatography : Reverse-phase HPLC with retention time comparisons against synthesized standards.

What safety precautions are critical when handling 4-chloro-N,3-dimethylaniline in laboratory settings?

While no direct MSDS is available for this compound, structurally similar chlorinated anilines pose risks:

- Toxicity : Avoid inhalation/skin contact; use fume hoods and PPE (gloves, goggles) .

- Reactivity : Store in inert atmospheres to prevent oxidation or decomposition.

- Waste disposal : Neutralize with alkaline solutions before disposal to minimize environmental impact.

How can 4-chloro-N,3-dimethylaniline be functionalized for coordination chemistry applications?

The compound’s amino and chloro groups enable diverse coordination modes:

- Ligand design : React with metal salts (e.g., Sn, Pd) to form complexes, as seen in tin(IV) compounds with similar ligands .

- Chelation : Modify the structure with additional donor groups (e.g., pyridyl, carboxylate) for enhanced binding.

Example: A tin(IV) complex involving a benzohydrazide ligand demonstrated monoclinic (P21/n) crystallinity, validated via X-ray diffraction .

What mechanistic insights explain the formation of byproducts during 4-chloro-N,3-dimethylaniline synthesis?

Byproducts often arise from:

- Over-chlorination : Competing electrophilic substitution at unintended positions.

- N-methylation inefficiency : Incomplete methylation of the aniline precursor .

Mitigation: - Use directing groups (e.g., –NO₂) to control substitution regioselectivity.

- Monitor reaction progress in real-time (e.g., in-situ IR or Raman spectroscopy).

How can researchers validate the purity of 4-chloro-N,3-dimethylaniline for pharmacological studies?

Purity validation requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.